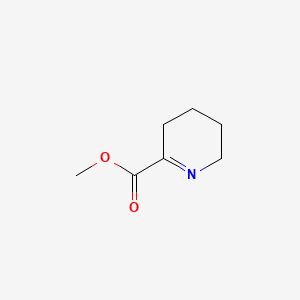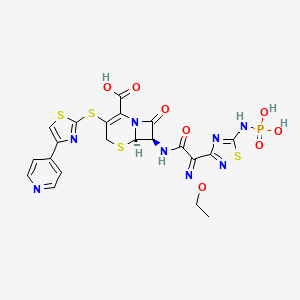
2-Heptanone, 4-imino-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanone, 4-imino-6-methyl- is a chemical compound with the molecular formula C8H15NO It is a derivative of heptanone, characterized by the presence of an imino group at the 4th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-imino-6-methyl- can be achieved through several methods. One common approach involves the condensation of 2-heptanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 2-Heptanone, 4-imino-6-methyl- often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation, purification, and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Heptanone, 4-imino-6-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Heptanone, 4-imino-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a local anesthetic by blocking voltage-gated sodium channels, similar to lidocaine . This action results in the inhibition of nerve signal transmission, leading to its anesthetic effects.
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar structure but lacking the imino and methyl groups.
4-Heptanone: Another ketone with a different substitution pattern.
6-Methyl-2-heptanone: A compound with a methyl group at the 6th position but without the imino group.
Uniqueness
2-Heptanone, 4-imino-6-methyl- is unique due to the presence of both an imino group and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-imino-6-methylheptan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)4-8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |
InChI Key |
HEDCAORYROOYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=N)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)




![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)

